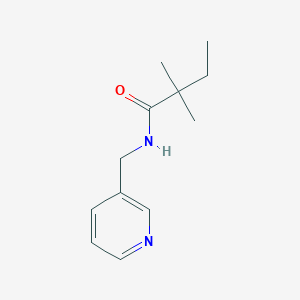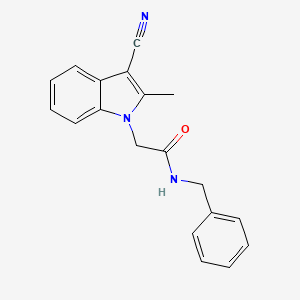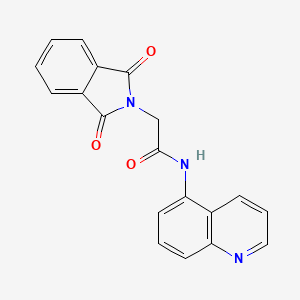![molecular formula C15H9FN4O3S2 B5513634 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related thieno[3,2-d]pyrimidin derivatives often involves multistep chemical reactions starting from basic aromatic compounds or acids. Such processes might include condensation reactions, use of coupling reagents, and specific modifications to introduce functional groups like cyano, fluoro, or thioacetamide groups (Xiong Jing, 2011; Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a combination of spectroscopic techniques, including NMR, IR, and MS. These methods provide insights into the arrangement of atoms and the presence of specific functional groups, crucial for understanding the compound's reactivity and properties (Aisha Hossan et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, owing to the presence of reactive functional groups. For instance, the cyano and thioacetamide groups can undergo further chemical transformations to yield new compounds with potential biological activities. The synthetic pathways often involve regioselective attacks, cyclization, and nucleophilic substitutions, leading to a wide variety of heterocyclic compounds (H. Shams et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. These properties are crucial for the compound's application in further chemical reactions and for predicting its behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form bonds with specific targets, are directly related to the functional groups present in the molecule. Studies on similar compounds have shown that modifications in the structure can significantly affect these properties, influencing their potential use in various fields (G. Wagner et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A noteworthy application of compounds structurally related to 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide involves their synthesis for antimicrobial purposes. The study by Hossan et al. (2012) presents the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds, synthesized using citrazinic acid and various other chemical reactions, have shown promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Antitumor Activities
Research has also been conducted on the anti-inflammatory and antitumor activities of similar compounds. One study synthesized pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, showing efficacy comparable to Prednisolone®, a reference drug (Amr et al., 2007). Additionally, investigations into the antitumor activities of derivatives of pyrimidines have highlighted selective anti-tumor activities, indicating a potential for cancer treatment (Jing, 2011).
Radiosynthesis for Imaging Applications
Another fascinating application involves the radiosynthesis of compounds for imaging purposes. The study by Dollé et al. (2008) focuses on the synthesis of DPA-714, a compound designed for in vivo imaging using positron emission tomography (PET), highlighting its potential in medical diagnostics and research (Dollé et al., 2008).
Synthesis and Insecticidal Assessment
Compounds with structural similarities have been assessed for their insecticidal properties as well. A study by Fadda et al. (2017) synthesized new heterocycles, including derivatives evaluated as insecticidal agents against the cotton leafworm, demonstrating the compound's potential in agricultural pest control (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S2/c16-7-2-1-3-8(4-7)18-10(21)6-24-14-9(5-17)11-12(25-14)13(22)20-15(23)19-11/h1-4H,6H2,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIACSCEYXDOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)
![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)
![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)
![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

